2-[2-(Aminomethyl)phenoxy]ethan-1-ol
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Overview
Description
2-[2-(Aminomethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C₉H₁₃NO₂ It is characterized by the presence of an aminomethyl group attached to a phenoxy group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoethylamine hydrobromide and 2-hydroxybenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or carboxylic acids, while reduction of the aminomethyl group may produce primary or secondary amines.
Scientific Research Applications
2-[2-(Aminomethyl)phenoxy]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Aminomethyl)phenoxy]ethanol: Similar structure but with a different functional group.
2-[2-(Aminomethyl)phenoxy]acetic acid: Contains a carboxylic acid group instead of an alcohol group.
2-[2-(Aminomethyl)phenoxy]propane-1-ol: Similar structure with a different alkyl chain length.
Uniqueness
2-[2-(Aminomethyl)phenoxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminomethyl and phenoxy groups provide a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry.
Biological Activity
2-[2-(Aminomethyl)phenoxy]ethan-1-ol, also known by its CAS number 182963-88-8, is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound belongs to the class of aminophenols and features a phenoxy group that enhances its biological interactions. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:
- Enzyme Modulation : The hydroxylamine group can participate in redox reactions, influencing enzyme activity.
- Receptor Interaction : It may act on specific receptors involved in neurotransmission and metabolic regulation.
Antioxidant Properties
Studies have indicated that compounds similar to this compound exhibit antioxidant properties. For instance, derivatives have shown protective effects against oxidative stress in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .
Anti-inflammatory Effects
Research has demonstrated that related compounds can reduce inflammation markers in vitro and in vivo. This suggests that this compound may have therapeutic potential for inflammatory diseases .
Neuroprotective Effects
In models of neurodegeneration, compounds with similar structures have been reported to mitigate neuronal cell death and enhance cognitive function. This highlights the potential of this compound in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Structure | Biological Activity |
---|---|---|
N-{[2-(methoxy)phenyl]methylidene}hydroxylamine | Methoxy Compound | Moderate antioxidant activity; less effective than aminomethyl derivatives. |
N-{[4-(aminomethyl)benzyl]hydroxylamine} | Aminobenzyl Compound | Stronger anti-inflammatory effects; potential for higher receptor affinity. |
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZVRBJXDFHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182963-88-8 |
Source
|
Record name | 2-[2-(aminomethyl)phenoxy]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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